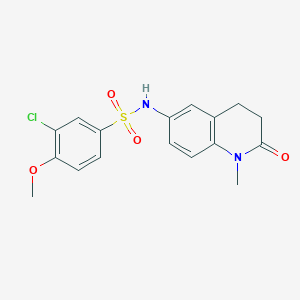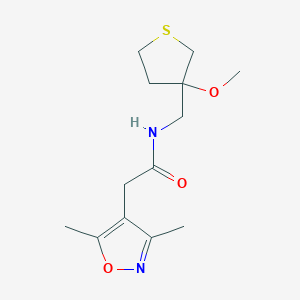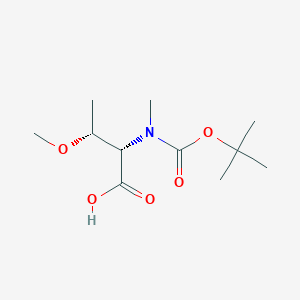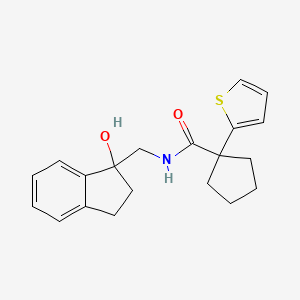
Methyl 2-(2-((3-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a thioacetamido group, and a benzoate ester. It also has a phenethylamine moiety with two methoxy groups attached to the phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for each functional group. For example, the quinazolinone could be synthesized from anthranilic acid or its derivatives, while the thioacetamido group could be introduced via a reaction with a suitable thioacid . The benzoate ester could be formed through a reaction with benzoic acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazolinone and benzoate ester would contribute to the rigidity of the molecule, while the thioacetamido group could potentially introduce some flexibility .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester could be hydrolyzed to yield the corresponding carboxylic acid and alcohol. The quinazolinone could undergo reactions at the carbonyl group, such as reduction or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like the ester and amide could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the mentioned compound, were designed and synthesized. These compounds demonstrated broad-spectrum antitumor activity, with certain derivatives being significantly more potent compared to the positive control 5-fluorouracil. Molecular docking studies indicated similar binding modes to known therapeutic agents, suggesting a mechanism of action involving the inhibition of key enzymes like EGFR-TK and B-RAF kinase, which are crucial in cancer cell proliferation (Al-Suwaidan et al., 2016).
Antimicrobial Applications
Research on novel quinazoline derivatives highlighted their potential as antimicrobial agents. These compounds, synthesized from specific quinazoline moieties, showed promising antibacterial and antifungal activities, indicating their relevance in addressing microbial resistance issues. The structural modifications in these quinazoline derivatives could be crucial for their antimicrobial efficacy, with certain substitutions leading to enhanced activity (Desai, Shihora, & Moradia, 2007).
Reaction Mechanisms and Chemical Transformations
Studies on methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates revealed chemoselective reactions that provide insights into the synthetic versatility of quinazolinone derivatives. These findings are essential for designing novel compounds with improved biological activities or specific chemical properties, underscoring the importance of understanding reaction mechanisms in medicinal chemistry (Fathalla & Pazdera, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[[2-[3-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O7S/c1-40-25-13-12-20(18-26(25)41-2)14-16-32-27(36)15-17-35-29(38)21-8-4-6-10-23(21)34-31(35)43-19-28(37)33-24-11-7-5-9-22(24)30(39)42-3/h4-13,18H,14-17,19H2,1-3H3,(H,32,36)(H,33,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKIWBGBBGTFMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2359899.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2359900.png)

![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2359905.png)

![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)
![5-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2359911.png)
![5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2359912.png)
![N-(2-ethoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2359916.png)


![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)

![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)